molecular formula C12H12ClF3N2OS B1520990 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride CAS No. 1171936-01-8

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride

Cat. No. B1520990
CAS RN: 1171936-01-8
M. Wt: 324.75 g/mol
InChI Key: DHBIQVIYJQQAOS-UHFFFAOYSA-N
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Description

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a specialty product used for proteomics research .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including the compound , have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals. This compound’s structural features may allow it to act as a scavenger of free radicals, potentially contributing to the prevention of diseases related to oxidative stress .

Analgesic and Anti-inflammatory Applications

The analgesic (pain-relieving) and anti-inflammatory properties of thiazole derivatives make them candidates for the development of new pain management drugs. Research indicates that modifications to the thiazole ring can lead to compounds with reduced side effects compared to traditional analgesics .

Antimicrobial and Antifungal Applications

Thiazole compounds have shown promise in combating various microbial and fungal pathogens. The compound’s structure could be optimized to enhance its efficacy against specific bacteria and fungi, potentially leading to the development of new antimicrobial and antifungal medications .

Antiviral Applications

Given the ongoing need for effective antiviral drugs, thiazole derivatives are being explored for their antiviral activities. The compound’s ability to interfere with viral replication makes it a potential candidate for inclusion in antiviral drug regimens .

Neuroprotective Applications

Neurodegenerative diseases pose a significant challenge to healthcare systems worldwide. Thiazole derivatives have been investigated for their neuroprotective effects, which could lead to advancements in the treatment of conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Applications

The compound’s potential as an antitumor agent is of particular interest in cancer research. Its cytotoxic properties may be harnessed to target and destroy cancer cells, offering a pathway to more effective cancer treatments .

Mechanism of Action

properties

IUPAC Name

4-methyl-5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2OS.ClH/c1-7-10(19-11(16)17-7)6-8-2-4-9(5-3-8)18-12(13,14)15;/h2-5H,6H2,1H3,(H2,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBIQVIYJQQAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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